molecular formula C10H14N2O3S B8048299 (R)-N-(3-Nitrophenyl) tert-butanesulfinamide

(R)-N-(3-Nitrophenyl) tert-butanesulfinamide

Cat. No.: B8048299
M. Wt: 242.30 g/mol
InChI Key: SOOBQSLCKBIXMZ-MRXNPFEDSA-N
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Description

(R)-N-(3-Nitrophenyl) tert-butanesulfinamide is a useful research compound. Its molecular formula is C10H14N2O3S and its molecular weight is 242.30 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Asymmetric Synthesis : Enantiopure N-tert-butanesulfinamides, including variants like (R)-N-(3-Nitrophenyl) tert-butanesulfinamide, are crucial in asymmetric synthesis. They act as auxiliaries and intermediates, facilitating the creation of a wide range of enantioenriched amines. This includes α-branched and α,α-dibranched amines, α- and β-amino acids, 1,2- and 1,3-amino alcohols, and α-trifluoromethyl amines (Ellman, Owens, & Tang, 2002).

  • Enantioselective Synthesis : These compounds can be synthesized enantioselectively with high yields and excellent enantiomeric excess. An example is the hydrolysis of N-glycosidic bonds formed from D-ribose, demonstrating their applicability in producing optically active compounds (Trang, Thuong, & Huu, 2017).

  • Biological Applications : Some N-tert-butanesulfinamides possess useful biological properties. While the exact applications in biology or medicine are not specified in the papers, their mention suggests potential in areas like drug development and biochemical research.

  • Catalysis and Ligands : These compounds have also been used in catalytic applications, such as in rhodium-catalyzed asymmetric 1,4-addition of aryl boronic acids to cyclic enones, yielding high yields and excellent enantioselectivities (Chen, Chen, Guo, & Xia, 2013). This demonstrates their role in facilitating specific types of chemical reactions.

  • Synthesis of N-Heterocycles : They have been used in asymmetric synthesis of N-heterocycles via sulfinimines, providing access to a variety of structurally diverse compounds that are key to many natural products and therapeutics (Philip, Radhika, Saranya, & Anilkumar, 2020).

  • Carbon-Nitrogen Bond Forming Reactions : Tert-butanesulfinamides are used as nitrogen nucleophiles in carbon-nitrogen bond-forming reactions. This highlights their role in creating complex organic structures, essential in pharmaceutical and synthetic chemistry (Hernandez et al., 2016).

Properties

IUPAC Name

(R)-2-methyl-N-(3-nitrophenyl)propane-2-sulfinamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c1-10(2,3)16(15)11-8-5-4-6-9(7-8)12(13)14/h4-7,11H,1-3H3/t16-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOOBQSLCKBIXMZ-MRXNPFEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)NC1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@@](=O)NC1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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